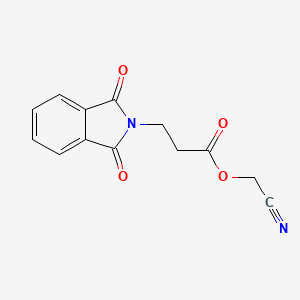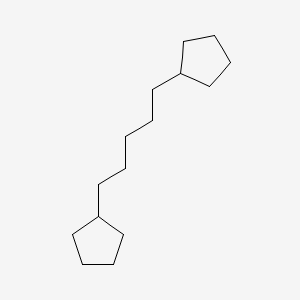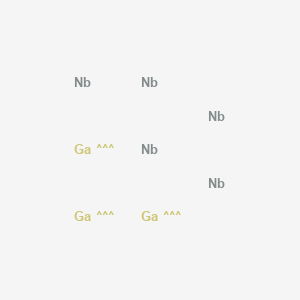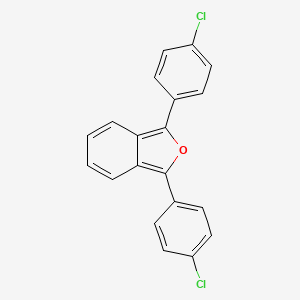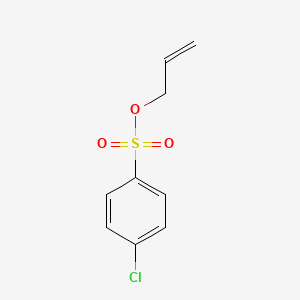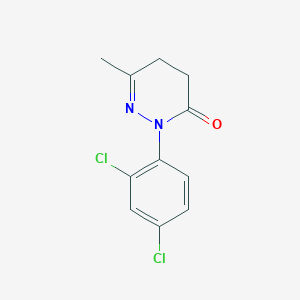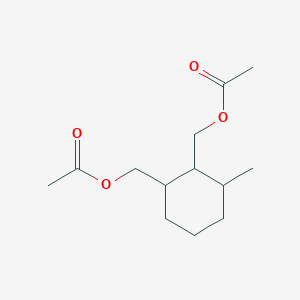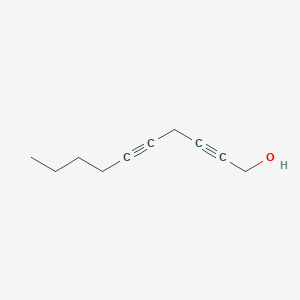
Acetyltriethylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyltriethylgermane: is an organogermanium compound characterized by the presence of an acetyl group attached to a triethylgermane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Triethylgermane: Lacks the acetyl group, resulting in different reactivity and applications.
Acetyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness: Acetyltriethylgermane is unique due to the presence of both acetyl and triethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
13433-79-9 |
|---|---|
Formule moléculaire |
C8H18GeO |
Poids moléculaire |
202.86 g/mol |
Nom IUPAC |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
Clé InChI |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


